molecular formula C12H19NO B2379913 N-[2-(cyclohept-1-en-1-yl)ethyl]prop-2-enamide CAS No. 2094698-86-7

N-[2-(cyclohept-1-en-1-yl)ethyl]prop-2-enamide

Cat. No.: B2379913
CAS No.: 2094698-86-7
M. Wt: 193.29
InChI Key: VSNVFTHGHHZQDA-UHFFFAOYSA-N
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Description

N-[2-(cyclohept-1-en-1-yl)ethyl]prop-2-enamide is an organic compound with the molecular formula C12H19NO It features a cycloheptene ring attached to an ethyl chain, which is further connected to a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohept-1-en-1-yl)ethyl]prop-2-enamide typically involves the reaction of cyclohept-1-en-1-yl ethylamine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohept-1-en-1-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of primary or secondary amines

    Substitution: Formation of substituted amides or other derivatives

Scientific Research Applications

N-[2-(cyclohept-1-en-1-yl)ethyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(cyclohept-1-en-1-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohept-2-en-1-one: A related compound with a similar cycloheptene ring structure.

    N-(2-(cyclohex-1-en-1-yl)ethyl)prop-2-enamide: A structurally similar compound with a cyclohexene ring instead of a cycloheptene ring.

Uniqueness

N-[2-(cyclohept-1-en-1-yl)ethyl]prop-2-enamide is unique due to its specific combination of a cycloheptene ring and a prop-2-enamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-(cyclohepten-1-yl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-2-12(14)13-10-9-11-7-5-3-4-6-8-11/h2,7H,1,3-6,8-10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNVFTHGHHZQDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1=CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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